3-bromo-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one
描述
属性
IUPAC Name |
3-bromo-1-methyl-6H-pyrrolo[2,3-c]pyridin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-11-4-6(9)5-2-3-10-8(12)7(5)11/h2-4H,1H3,(H,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXXFZNSNISYTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)NC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1375474-44-4 | |
| Record name | 3-bromo-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
准备方法
The synthesis of 3-bromo-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one can be achieved through various synthetic routes. One common method involves the reaction of benzoylacetone with 3-amino-5-bromopyridine under acidic conditions . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature settings .
化学反应分析
3-bromo-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially forming different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include palladium catalysts for substitution reactions and various oxidizing or reducing agents for redox reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Medicinal Chemistry
3-Bromo-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one is being explored for its potential as a lead compound in drug discovery. Its structural characteristics allow it to interact with various biological targets, making it a candidate for developing therapeutics aimed at:
- Antimicrobial Activity : Studies have indicated that derivatives of pyrrolo[2,3-c]pyridines exhibit significant antimicrobial properties. For instance, modifications to the structure can enhance efficacy against resistant bacterial strains .
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit certain kinases involved in cancer cell proliferation. This mechanism could lead to the development of targeted cancer therapies .
Chemical Synthesis
The compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex heterocyclic compounds through various synthetic routes. For example:
- Synthesis of Novel Derivatives : Researchers have successfully synthesized new derivatives by modifying the bromine and methyl groups on the pyrrolo[2,3-c]pyridine framework. These derivatives often exhibit enhanced biological activities compared to the parent compound .
Material Science
There is ongoing research into the use of this compound in developing new materials with specific chemical properties. Its unique structure allows for potential applications in:
- Polymer Chemistry : Incorporating this compound into polymer matrices could yield materials with improved thermal and mechanical properties.
| Derivative | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Antimicrobial | 15 | |
| Compound B | Anti-inflammatory | 10 | |
| Compound C | Anticancer | 5 |
Table 2: Synthetic Routes for Derivatives
| Route Description | Yield (%) | Reference |
|---|---|---|
| Reaction of benzoylacetone with 3-amino-5-bromopyridine | 75 | |
| Modification via nucleophilic substitution | 80 |
Case Study 1: Anticancer Activity
A study published in the Bull. Chem. Soc. Ethiop. evaluated the anticancer potential of several pyrrolo[2,3-c]pyridine derivatives including this compound. The results indicated that certain modifications led to significant inhibition of cancer cell lines with IC50 values lower than those of existing chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
Research conducted at El-Menoufia University demonstrated that derivatives of this compound exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the structural features contributing to enhanced activity and suggested further exploration for pharmaceutical applications .
作用机制
The mechanism of action of 3-bromo-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation .
相似化合物的比较
Comparison with Structural Analogs
Positional Isomers: 4-Bromo-6-methyl Analogs
A closely related compound, 4-bromo-6-methyl-1-tosyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one (CAS 1361481-63-1), differs in the position of bromine (C4 vs. C3) and substitution pattern (tosyl at N1 vs. methyl at N1).
- Synthetic Utility : The C4-bromo derivative serves as a key intermediate in Suzuki-Miyaura couplings for introducing aryl/heteroaryl groups at C4 .
- Biological Relevance : Tosyl-protected analogs are precursors for BET/HDAC dual inhibitors, where the bromine position influences binding to bromodomains (e.g., BRD4 and BRD9) .
- Price : The 4-bromo derivative is commercially available at €316–751/g, reflecting its synthetic demand .
Heterocycle Core Variations: Thieno and Furo Analogs
Replacing the pyrrolo ring with thiophene or furan alters electronic properties and bioactivity:
- 3-Bromo-6H,7H-thieno[2,3-c]pyridin-7-one (InChIKey: XRZOFZIENHDDDH): The sulfur atom enhances lipophilicity and may improve metabolic stability compared to the nitrogen-containing pyrrolo analog .
- Furo[2,3-c]pyridin-7(6H)-one (7OFP) : Oxygen-containing analogs are purine mimics with applications in nucleotide-based therapies, but they exhibit reduced electrophilicity compared to brominated pyrrolo derivatives .
Substituent Modifications
N1 Substitutions
- 6-Methyl-4-(2-phenoxyphenyl) Derivative (PDB ID: 8NJ): The phenoxyphenyl substituent at C4 enhances hydrophobic interactions, as seen in crystallographic studies targeting kinase domains .
Functional Group Additions
- 3-Bromo-5-[(dimethylamino)methyl]-thieno[2,3-c]pyridin-7-one: The dimethylaminomethyl group introduces basicity, improving solubility and enabling pH-dependent binding to acidic residues in enzymes .
Reactivity in Cross-Coupling Reactions
- 3-Bromo vs. 4-Bromo Derivatives : The C3-bromo position in the target compound directs coupling reactions to C3, enabling regioselective functionalization. In contrast, C4-bromo analogs (e.g., compound 14 in ) are optimized for C4 modifications .
- Borylation : 4-Bromo-6-methyl derivatives undergo Pd-catalyzed borylation with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane to yield boronic esters for Suzuki couplings .
Spectroscopic Data
- NMR Shifts: The C3-bromo substituent in the target compound causes distinct downfield shifts in $ ^1H $-NMR (e.g., δ ~7.5–8.0 ppm for aromatic protons) compared to non-brominated analogs like 6-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one .
- IR Stretching: The lactam carbonyl (C=O) absorbs at ~1680 cm$ ^{-1} $, consistent with related pyrrolo-pyridinones .
生物活性
3-Bromo-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C8H7BrN2
- Molecular Weight : 211.06 g/mol
- CAS Number : 1357142-80-3
- SMILES Notation : CN1C=C(C2=C1N=CC=C2)Br
Research indicates that 3-bromo-1-methyl-1H-pyrrolo[2,3-c]pyridin-7-one exhibits a variety of biological activities primarily through interactions with specific molecular targets:
- PI3K Inhibition : This compound has been identified as a potential inhibitor of phosphoinositide 3-kinases (PI3K), which are crucial in regulating cellular functions such as growth and survival. Inhibiting PI3K can lead to reduced tumor growth in various cancer models .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrrolopyridine compounds exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate significant potency against pathogens like Staphylococcus aureus and Escherichia coli .
Biological Activity Overview
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of tumor cell proliferation | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| PI3K Inhibition | Reduced cell survival in cancer models |
Case Study 1: Anticancer Activity
A study evaluating the anticancer potential of various pyrrolopyridine derivatives found that 3-bromo-1-methyl-1H-pyrrolo[2,3-c]pyridin-7-one demonstrated significant cytotoxicity against several cancer cell lines. The compound was shown to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
In a comparative study on the antimicrobial efficacy of pyrrolopyridine derivatives, 3-bromo-1-methyl-1H-pyrrolo[2,3-c]pyridin-7-one exhibited notable activity against Staphylococcus aureus with an MIC value significantly lower than that of standard antibiotics. This suggests its potential use as a novel antimicrobial agent .
Research Findings
Recent research has focused on the synthesis and evaluation of various derivatives of pyrrolopyridine compounds. These studies have consistently shown that modifications to the structure can enhance biological activity. For instance, the introduction of different substituents at various positions on the pyrrolopyridine framework can lead to improved efficacy against specific targets .
常见问题
Basic Research Questions
Q. What are the key synthetic routes for 3-bromo-1-methyl-pyrrolopyridinone derivatives, and how can elemental analysis validate their purity?
- Methodological Answer : A common approach involves Suzuki-Miyaura coupling or halogenation of pyrrolopyridinone precursors. For example, bromination of 6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-pyrrolopyridin-7-one (56) can yield brominated derivatives . Elemental analysis (e.g., C, H, N percentages) and IR spectroscopy are critical for validating purity. In one study, Anal. Calcd for C16H9BrN2O2 matched experimental data (C: 56.44% vs. 56.33%; N: 8.15% vs. 8.21%), confirming successful synthesis .
Q. How can NMR spectroscopy resolve structural ambiguities in pyrrolopyridinone derivatives?
- Methodological Answer : and NMR provide critical insights. For instance, NMR of 4-bromo-6-methyl-1-tosyl-pyrrolopyridin-7-one (55) showed distinct peaks: δ 2.35 ppm (s, 3H) for the methyl group and δ 3.5 ppm (d, J = 3.5 Hz, 1H) for the pyrrolo ring proton. NMR confirmed carbonyl (δ 151.97 ppm) and aromatic carbons (δ 121.88–136.70 ppm) . Integration ratios and coupling constants help distinguish regioisomers.
Q. What purification strategies are effective for brominated pyrrolopyridinones?
- Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol or methanol) are standard. For reactive intermediates like 4-bromo-1-tosyl-pyrrolopyridin-7-one (CAS 1445993-86-1), inert atmospheres and low-temperature handling prevent decomposition . Purity >95% is achievable with iterative solvent washes .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize pyrrolopyridinone derivatives for bromodomain inhibition?
- Methodological Answer : Introduce substituents at positions 3 and 4 to enhance binding. In BET inhibitors, replacing the pyridone core with a pyrrolopyridinone (e.g., ABBV-075/mivebresib) improved potency 9–19-fold by forming a bidentate interaction with Asn140 in BRD4 . SAR-guided modifications, such as adding sulfonamide groups, further improved cellular activity (IC <10 nM) and pharmacokinetics .
Q. What computational methods predict binding modes of pyrrolopyridinones to epigenetic targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations assess interactions with BET bromodomains. For ABBV-075, docking revealed hydrogen bonds with Asn140 and π-stacking with Tyr96. MD simulations (100 ns) validated stability, with RMSD <2 Å . Free energy calculations (MM-PBSA) quantify binding affinities for SAR prioritization .
Q. How do conflicting NMR and crystallographic data inform structural revisions?
- Methodological Answer : Discrepancies between NMR (solution state) and X-ray (solid state) require multi-technique validation. For example, if NMR suggests a planar pyrrolo ring but crystallography shows puckering, density functional theory (DFT) calculations can reconcile differences by modeling torsional flexibility . Hybrid methods like cryo-EM may resolve ambiguities in flexible regions.
Q. What strategies mitigate decomposition of brominated intermediates during cross-coupling reactions?
- Methodological Answer : Use Pd XPhos G2 catalysts for Suzuki couplings, which tolerate moisture and stabilize brominated intermediates. For 6-methyl-4-bromo-pyrrolopyridinone (56), optimized conditions (KPO, 80°C, 12 h) achieved >80% yield without debromination . Chelating ligands (XPhos) reduce side reactions by preventing β-hydride elimination .
Q. How can cellular assays evaluate pyrrolopyridinone efficacy in cancer models?
- Methodological Answer : Use BET-dependent cell lines (e.g., MV4-11 leukemia) with luciferase reporters (e.g., MYC promoter). ABBV-075 showed IC = 30 nM in proliferation assays and reduced tumor volume by 70% in xenograft models . Flow cytometry (Annexin V/PI staining) quantifies apoptosis induction, while qRT-PCR validates target gene suppression (e.g., BCL2, MYC) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
